

Physical and chemical properties of 3-Isopropoxycyclohex-2-en-1-one

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Compound of Interest

Compound Name: 3-Isopropoxycyclohex-2-en-1-one

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An In-depth Technical Guide to 3-Isopropoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Isopropoxycyclohex-2-en-1-one**, a cyclohexenone derivative of interest in synthetic and medicinal chemistry. This document details its known characteristics, outlines a general synthetic protocol, and explores the reactivity and potential biological significance of this class of compounds.

Core Physical and Chemical Properties

3-Isopropoxycyclohex-2-en-1-one, also known as 3-propan-2-yloxycyclohex-2-en-1-one, is a cyclic enone with the molecular formula C₉H₁₄O₂.[1] Its fundamental properties are summarized in the table below. While some physical properties like a specific melting point have not been definitively reported in publicly available literature, computed values and data from analogous compounds provide valuable estimations.



Property	Value	Source
Molecular Formula	C9H14O2	[1]
Molecular Weight	154.21 g/mol	[1]
CAS Number	58529-72-9	[1]
IUPAC Name	3-propan-2-yloxycyclohex-2-en-1-one	[1]
Density	0.98 g/cm ³ (predicted)	
Boiling Point	256.9 °C at 760 mmHg (predicted)	
Flash Point	109.9 °C (predicted)	_
XLogP3	1.4	[1]
Appearance	Not specified (likely a liquid or low-melting solid)	

Synthesis of 3-Isopropoxycyclohex-2-en-1-one

The synthesis of **3-Isopropoxycyclohex-2-en-1-one** typically proceeds via the reaction of 1,3-cyclohexanedione (also known as dihydroresorcinol) with isopropyl alcohol.[2] This reaction is an example of an enol etherification. Several methods can be employed, including a solventless approach promoted by a catalyst such as Indium(III) chloride on silica gel, which offers an environmentally friendly route with potentially high yields and short reaction times.[3]

General Experimental Protocol: Solventless Synthesis[3]

This protocol is adapted from a general method for the synthesis of 3-alkoxy-2-cyclohexen-1-ones.

Materials:

• 1,3-Cyclohexanedione



- Isopropyl alcohol
- Indium(III) chloride (InCl₃)
- Silica gel (100-200 mesh)
- Tetrahydrofuran (THF)

Procedure:

- Catalyst Preparation: Prepare a slurry of silica gel in a solution of Indium(III) chloride in THF.
 The solvent is then evaporated to yield silica gel impregnated with the catalyst. The silica gel should be activated by heating prior to use.
- Reaction Setup: In a microwave-safe vessel, combine 1,3-cyclohexanedione (1 mmol) and isopropyl alcohol (1 mmol) with the prepared InCl₃/Silica gel catalyst.
- Microwave Irradiation: The reaction mixture is irradiated in a domestic microwave oven at a power of approximately 650W for a short duration (e.g., 3 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is
 extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed
 under reduced pressure, and the crude product is purified by column chromatography on
 silica gel to afford pure 3-Isopropoxycyclohex-2-en-1-one.

Spectral Data

Detailed experimental spectral data for **3-Isopropoxycyclohex-2-en-1-one** is not readily available in the searched literature. However, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as **3-ethoxy-2-cyclohexen-1-one**.

Expected ¹H NMR Spectral Features:

 Isopropyl Group: A doublet for the two methyl groups (around 1.2-1.4 ppm) and a septet for the methine proton (around 4.0-4.5 ppm).



• Cyclohexenone Ring: Signals for the vinylic proton (around 5.2-5.5 ppm) and the methylene protons of the ring (in the range of 1.9-2.5 ppm).

Expected ¹³C NMR Spectral Features:

- Carbonyl Carbon: A signal in the downfield region (around 190-200 ppm).
- Vinylic Carbons: Two signals in the olefinic region (C2 and C3, with C3 being further downfield due to the oxygen attachment, likely around 170-180 ppm and 100-110 ppm respectively).
- Isopropyl Group: Signals for the methyl carbons (around 20-25 ppm) and the methine carbon (around 65-75 ppm).
- Cyclohexenone Ring Methylene Carbons: Signals in the aliphatic region (around 20-40 ppm).

Expected Infrared (IR) Spectral Features:

- C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.
- C=C Stretch: An absorption band around 1600-1620 cm⁻¹.
- C-O Stretch: A strong absorption in the region of 1200-1250 cm⁻¹ for the enol ether.
- C-H Stretches: Absorptions for sp² and sp³ C-H bonds just above and below 3000 cm⁻¹, respectively.

Expected Mass Spectrometry Features:

- Molecular Ion Peak (M+): A peak at m/z = 154, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the isopropoxy group, the isopropyl group, and other characteristic fragments of the cyclohexenone ring.



Chemical Reactivity

The chemical reactivity of **3-Isopropoxycyclohex-2-en-1-one** is primarily dictated by the α,β -unsaturated ketone system and the enol ether functionality.

- Michael Addition: The β -carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction.
- Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions of ketones, such as reduction and addition of organometallic reagents.
- Hydrolysis of the Enol Ether: The enol ether can be hydrolyzed under acidic conditions to regenerate the 1,3-dione functionality.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **3-Isopropoxycyclohex-2-en-1-one** itself, the cyclohexenone scaffold is present in numerous natural products with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4]

One of the key signaling pathways often modulated by cyclohexenone-containing molecules is the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] The enone moiety can act as a Michael acceptor, forming covalent adducts with nucleophilic residues (such as cysteine) on proteins within this pathway, thereby inhibiting its activity.[5] Constitutive activation of the NF-kB pathway is implicated in various cancers and inflammatory diseases, making its inhibitors promising therapeutic candidates.[5]

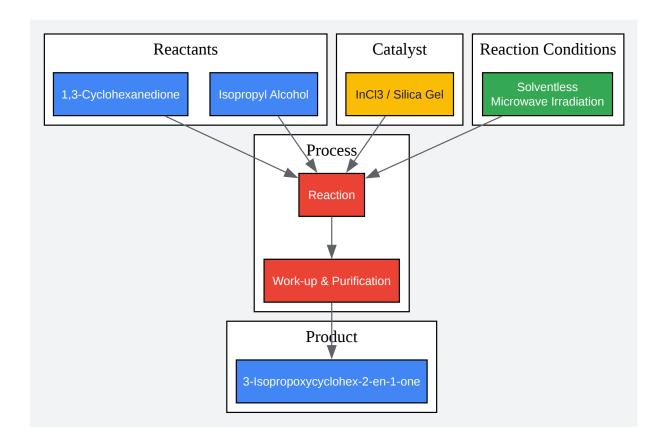
Given that cyclohexenone derivatives have been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines like TNF-α and IL-6, it is plausible that **3- Isopropoxycyclohex-2-en-1-one** could exhibit similar anti-inflammatory properties.[6] Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.



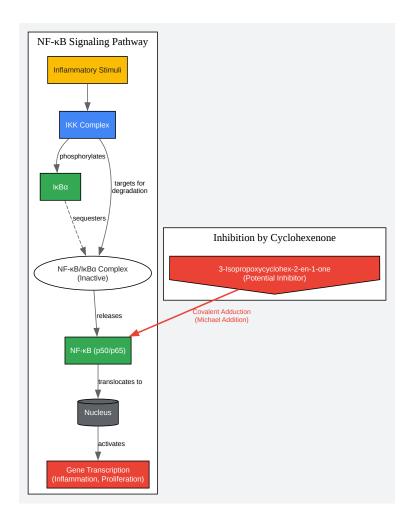
Caption: Chemical structure of **3-Isopropoxycyclohex-2-en-1-one**.



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Caption: General workflow for the synthesis of **3-Isopropoxycyclohex-2-en-1-one**.





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Caption: Postulated inhibition of the NF-kB signaling pathway by cyclohexenone derivatives.

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